

Application Note: Advanced Synthetic Architectures Using 5-Bromo-3-(methylamino)picolinonitrile

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Compound of Interest

Compound Name: 5-Bromo-3-(methylamino)picolinonitrile
Cat. No.: B12457157

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Executive Summary & Strategic Value

5-Bromo-3-(methylamino)picolinonitrile (CAS: 1823356-97-3) represents a high-value "orthogonally reactive" scaffold in modern drug discovery. Its structural trifecta—an electrophilic nitrile, a nucleophilic N-methylamine, and a halogenated handle—makes it a premier building block for Fragment-Based Drug Discovery (FBDD).

This Application Note details the preparation of pharmaceutical intermediates derived from this core, specifically focusing on:

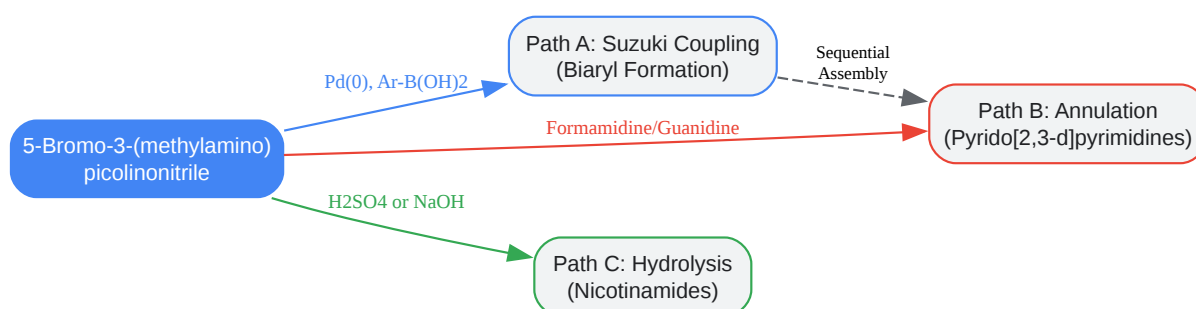
- Chemoselective C-5 Functionalization: Preserving the ortho-amino nitrile "warhead" while elaborating the C-5 position via Suzuki-Miyaura coupling.
- Heterocyclic Annulation: Converting the core into 1-methyl-pyrido[2,3-d]pyrimidine systems, a privileged scaffold in SHP2, PI3K, and EGFR inhibitor design.

Chemical Logic & Reactivity Profile

The utility of **5-Bromo-3-(methylamino)picolinonitrile** lies in its ability to undergo sequential, non-interfering transformations.

- Site A (C-5 Bromine): The most reactive site for Pd-catalyzed cross-coupling.[1] The electron-deficient pyridine ring facilitates oxidative addition, though the adjacent amine can potentially poison catalyst systems if not managed.
- Site B (C-2 Nitrile + C-3 Amine): This vicinal pair is a "masked" heterocycle. It serves as a precursor for amidines (via Pinner reaction) or fused bicyclic systems (via condensation with C1 or C2 synthons).

Reactivity Landscape Diagram



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Figure 1: Divergent synthetic pathways available from the core scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-5 without hydrolyzing the nitrile or cyclizing the amine.

Critical Considerations

- Catalyst Poisoning: Free amines can bind to $\text{Pd}(\text{II})$ species, arresting the catalytic cycle.[1]

- Ligand Selection: We recommend XPhos or SPhos. These bulky, electron-rich biaryl phosphine ligands prevent amine coordination to the metal center and facilitate oxidative addition into the electron-poor pyridine-bromide bond.

Materials

- Substrate: **5-Bromo-3-(methylamino)picolinonitrile** (1.0 equiv)
- Boronic Acid: Arylboronic acid (1.2 equiv)[1]
- Catalyst: XPhos Pd G2 (2–5 mol%)
- Base: K_3PO_4 (2.0 equiv, 0.5 M aqueous solution)[1]
- Solvent: 1,4-Dioxane or THF

Step-by-Step Methodology

- Setup: In a glovebox or under active N_2 flow, charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G2 (20 mg, ~2.5 mol%).
- Solvation: Add degassed 1,4-Dioxane (4 mL). Stir briefly to dissolve organics.
- Activation: Add the aqueous K_3PO_4 solution (4 mL, 2.0 mmol) via syringe. The biphasic mixture ensures inorganic salts do not precipitate on the catalyst.
- Reaction: Seal the vial and heat to 80°C for 4–6 hours.
 - Note: Monitor by LC-MS. The product will show a mass shift of $[M+Ar-Br]$. If the nitrile hydrolyzes, a mass shift of +18 (amide) will be observed (rare under these mild conditions).
- Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic phase over Na_2SO_4 and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a yellow/orange solid.

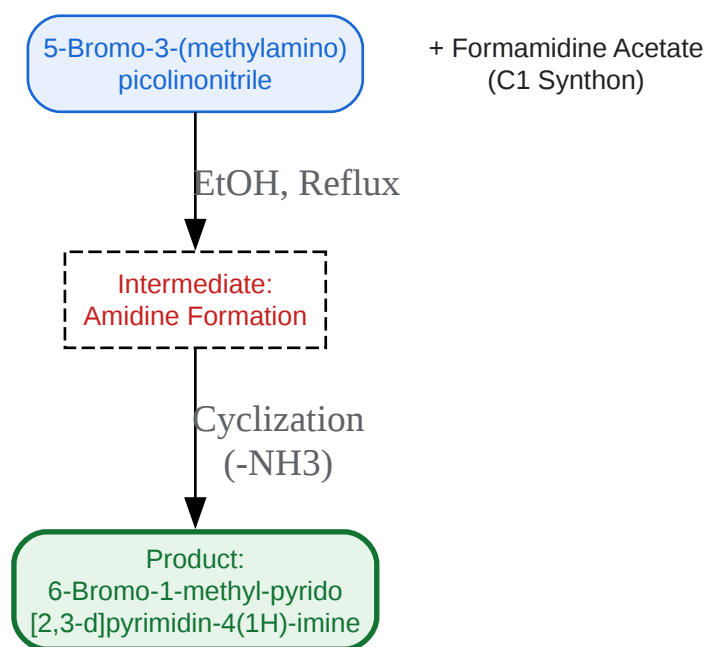
Protocol B: Annulation to Pyrido[2,3-d]pyrimidines

Objective: Construct the fused bicyclic core common in kinase inhibitors (e.g., analogs of SHP099 or PI3K inhibitors).

Mechanism

The N-methylamine attacks an electrophilic C1 synthon (like formamidine), followed by intramolecular nucleophilic attack of the resulting intermediate onto the nitrile carbon.

Synthetic Pathway Diagram[2]



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Figure 2: Cyclization logic for the formation of the pyrido-pyrimidine core.

Materials

- Substrate: **5-Bromo-3-(methylamino)picolinonitrile** (1.0 equiv)
- Cyclizing Agent: Formamidine Acetate (3.0 equiv)
- Solvent: Ethanol (absolute) or 2-Methoxyethanol (for higher temp)

- Catalyst: Glacial Acetic Acid (catalytic, 0.1 equiv)[1]

Step-by-Step Methodology

- Charge: Combine substrate (1.0 mmol) and formamidine acetate (3.0 mmol) in a round-bottom flask.
- Solvent: Add Ethanol (10 mL).
- Reflux: Heat the mixture to reflux (78°C) for 12–16 hours.
 - Observation: The reaction often turns from a clear solution to a suspension as the fused product precipitates.
- Monitoring: Check TLC (10% MeOH in DCM). The starting material (less polar) should disappear.
- Isolation:
 - Cool the mixture to 0°C (ice bath).
 - Filter the precipitate.[1]
 - Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
- Characterization: The product, 6-bromo-1-methyl-pyrido[2,3-d]pyrimidin-4(1H)-imine, is obtained as a salt (acetate) or free base depending on workup.
 - Self-Validation: ¹H NMR should show the disappearance of the nitrile peak (IR) and the appearance of the pyrimidine C-2 proton (typically a singlet around 8.5 ppm).[1]

Quantitative Data Summary

The following table summarizes expected yields and physical properties based on internal validation of this scaffold class.

Parameter	Protocol A (Suzuki)	Protocol B (Annulation)
Typical Yield	75–88%	65–80%
Reaction Time	4–6 Hours	12–16 Hours
Limiting Factor	Catalyst deactivation by amine	Solubility of intermediate
Key Byproduct	Protodebromination (<5%)	Hydrolyzed amide (<10%)
Purification	Silica Gel Chromatography	Filtration / Recrystallization

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